molecular formula C17H30Si2 B14248291 [(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane) CAS No. 392251-04-6

[(2-Phenylcyclopropane-1,1-diyl)bis(methylene)]bis(trimethylsilane)

Cat. No.: B14248291
CAS No.: 392251-04-6
M. Wt: 290.6 g/mol
InChI Key: ZCVHRTLZENDEQO-UHFFFAOYSA-N
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Description

1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane is an organosilicon compound characterized by the presence of two trimethylsilylmethyl groups attached to a cyclopropane ring, which also bears a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane typically involves the reaction of phenylcyclopropane with trimethylsilylmethyl reagents under specific conditions. One common method includes the use of trimethylsilylmethyl lithium or trimethylsilylmethyl magnesium chloride as the silylating agents. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction temperature is maintained at low to moderate levels to ensure the stability of the intermediates and the final product .

Industrial Production Methods: While the industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silyl ethers or silanols, while reduction can produce silyl-substituted hydrocarbons .

Scientific Research Applications

1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane involves its interaction with various molecular targets and pathways. The trimethylsilylmethyl groups can undergo cleavage to release reactive intermediates, which can then participate in further chemical reactions. The phenyl group provides additional stability and reactivity, allowing the compound to engage in diverse chemical processes .

Comparison with Similar Compounds

  • 1,1-Bis(trimethylsilyl)-2-phenylcyclopropane
  • 1,1-Bis(trimethylsilylmethyl)cyclopropane
  • 1,1-Bis(trimethylsilylmethyl)-2-methylcyclopropane

Comparison: 1,1-Bis(trimethylsilylmethyl)-2-phenylcyclopropane is unique due to the presence of both trimethylsilylmethyl and phenyl groups on the cyclopropane ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds that lack either the phenyl group or the trimethylsilylmethyl groups .

Properties

CAS No.

392251-04-6

Molecular Formula

C17H30Si2

Molecular Weight

290.6 g/mol

IUPAC Name

trimethyl-[[2-phenyl-1-(trimethylsilylmethyl)cyclopropyl]methyl]silane

InChI

InChI=1S/C17H30Si2/c1-18(2,3)13-17(14-19(4,5)6)12-16(17)15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3

InChI Key

ZCVHRTLZENDEQO-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CC1(CC1C2=CC=CC=C2)C[Si](C)(C)C

Origin of Product

United States

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